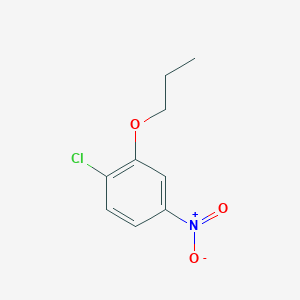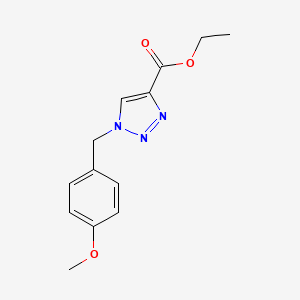
2,3,6-Tribromoaniline
Descripción general
Descripción
2,3,6-Tribromoaniline is an organic compound with the chemical formula C6H4Br3N. It is a brominated derivative of aniline and is used in various fields, including pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound is known for its high melting point of 120°C and boiling point of 300°C . It is insoluble in water but soluble in organic solvents such as benzene, methanol, chloroform, ether, and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromoaniline can be synthesized by treating aniline with bromine in a solution of acetic acid or dilute hydrochloric acid . The reaction is exothermic and results in the formation of a white precipitate of this compound . Another method involves the use of an electrolytic cell with benzene as the raw material, bromine salt as the bromine source, and nitric acid as the electrolyte .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the bromination of aniline in the presence of a catalyst such as magnesium bromide (MgBr2) to increase the yield . The reaction is typically carried out at a controlled temperature of around 40°C .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Tribromoaniline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by other nucleophiles under appropriate conditions.
Diazotization: The amino group can be converted into a diazonium salt, which can then undergo further reactions such as coupling or substitution.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or hydrochloric acid is commonly used for the bromination of aniline to produce this compound.
Diazotization: Sodium nitrite and hydrochloric acid are used to convert the amino group into a diazonium salt.
Major Products Formed:
1,3,5-Tribromobenzene: Formed by diazotization followed by reduction.
Various Substituted Anilines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,3,6-Tribromoaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,6-tribromoaniline primarily involves nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various substituted anilines . The amino group in the compound also plays a crucial role in its reactivity, allowing for diazotization and subsequent reactions .
Comparación Con Compuestos Similares
2,4,6-Tribromoaniline: Another brominated derivative of aniline with similar properties and applications.
4-Bromoaniline: A simpler brominated aniline with fewer bromine atoms and different reactivity.
2,4,6-Tribromophenol: A brominated phenol with different functional groups and applications.
Uniqueness: 2,3,6-Tribromoaniline is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and antimicrobial activity .
Propiedades
IUPAC Name |
2,3,6-tribromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXAXSPNCMQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529206 | |
| Record name | 2,3,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83054-89-1 | |
| Record name | 2,3,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)




